molecular formula C27H36N2O6 B5307700 1-benzyl-4-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butyl}piperazine oxalate

1-benzyl-4-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butyl}piperazine oxalate

Cat. No. B5307700
M. Wt: 484.6 g/mol
InChI Key: LPIYABSNERNXEY-JSGFVSQVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-benzyl-4-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butyl}piperazine oxalate, also known as BRL-15572, is a chemical compound that belongs to the family of piperazine derivatives. It is a selective antagonist of the dopamine D3 receptor, which plays a crucial role in the regulation of the mesolimbic reward pathway. BRL-15572 has been extensively studied for its potential therapeutic applications in the treatment of drug addiction, schizophrenia, and Parkinson's disease.

Mechanism of Action

1-benzyl-4-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butyl}piperazine oxalate is a selective antagonist of the dopamine D3 receptor, which is primarily expressed in the mesolimbic reward pathway. The mesolimbic reward pathway plays a crucial role in the regulation of motivation, reward, and reinforcement. By blocking the dopamine D3 receptor, this compound reduces the release of dopamine in the mesolimbic reward pathway, which in turn reduces drug seeking behavior and relapse in animal models of addiction. Additionally, this compound has been shown to modulate the activity of other neurotransmitter systems, including the glutamatergic and GABAergic systems, which may contribute to its therapeutic effects in schizophrenia and Parkinson's disease.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models. In addition to its effects on dopamine release, this compound has been shown to modulate the activity of other neurotransmitter systems, including the glutamatergic and GABAergic systems. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which plays a crucial role in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-benzyl-4-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butyl}piperazine oxalate is its selectivity for the dopamine D3 receptor, which allows for more precise targeting of the mesolimbic reward pathway. Additionally, this compound has been extensively studied in animal models, which provides a solid foundation for future research. However, one limitation of this compound is its poor solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are a number of future directions for research on 1-benzyl-4-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butyl}piperazine oxalate. One area of interest is the potential therapeutic applications of this compound in the treatment of drug addiction, schizophrenia, and Parkinson's disease. Additionally, there is growing interest in the use of this compound as a tool for studying the role of the dopamine D3 receptor in the mesolimbic reward pathway. Finally, there is a need for further research on the pharmacokinetics and pharmacodynamics of this compound, as well as the development of more effective formulations for administration.

Synthesis Methods

The synthesis of 1-benzyl-4-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butyl}piperazine oxalate involves a multi-step process that starts with the reaction of 4-(2-methoxy-4-(1-propenyl)phenoxy)butylamine with benzyl chloride in the presence of potassium carbonate. The resulting product is then reacted with piperazine in the presence of sodium hydride to obtain the final compound in the form of an oxalate salt.

Scientific Research Applications

1-benzyl-4-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butyl}piperazine oxalate has been extensively studied for its potential therapeutic applications in the treatment of drug addiction, schizophrenia, and Parkinson's disease. In preclinical studies, this compound has been shown to reduce drug seeking behavior and relapse in animal models of addiction. It has also been shown to improve cognitive deficits and reduce psychotic symptoms in animal models of schizophrenia. Additionally, this compound has been shown to have neuroprotective effects in animal models of Parkinson's disease.

properties

IUPAC Name

1-benzyl-4-[4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]butyl]piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N2O2.C2H2O4/c1-3-9-22-12-13-24(25(20-22)28-2)29-19-8-7-14-26-15-17-27(18-16-26)21-23-10-5-4-6-11-23;3-1(4)2(5)6/h3-6,9-13,20H,7-8,14-19,21H2,1-2H3;(H,3,4)(H,5,6)/b9-3+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPIYABSNERNXEY-JSGFVSQVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=CC(=C(C=C1)OCCCCN2CCN(CC2)CC3=CC=CC=C3)OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C1=CC(=C(C=C1)OCCCCN2CCN(CC2)CC3=CC=CC=C3)OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.